

An In-depth Technical Guide to 2-Bromophenanthrene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromophenanthrene**

Cat. No.: **B1281488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenanthrene, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable building block in organic synthesis. Its unique structural and electronic properties make it a versatile precursor for the construction of more complex molecules, finding applications in materials science and as an intermediate in the synthesis of potentially bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromophenanthrene**, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key chemical transformations.

Physical and Chemical Properties

2-Bromophenanthrene is a white to off-white solid at room temperature.[\[1\]](#)[\[2\]](#) Its core physical and chemical properties are summarized in the tables below, providing a ready reference for researchers.

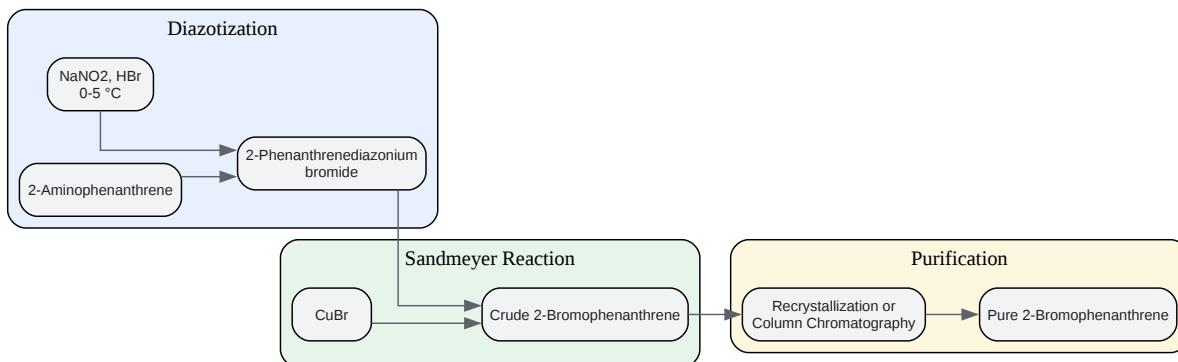
Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	2-bromophenanthrene	[1]
CAS Number	62162-97-4	[1]
Molecular Formula	C ₁₄ H ₉ Br	[1]
Molecular Weight	257.13 g/mol	[1]
Canonical SMILES	C1=CC=C2C(=C1)C=CC3=C2 C=CC(=C3)Br	[1]
InChI	InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H	[1]
InChIKey	SQTPFYJEKHTINP- UHFFFAOYSA-N	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	97 °C	[2]
Boiling Point	Not available	
Appearance	White to Off-White Solid	[1] [2]
Solubility	Soluble in organic solvents.	[1]

Synthesis and Purification


The synthesis of **2-Bromophenanthrene** can be achieved through various methods, with the Sandmeyer reaction of 2-aminophenanthrene being a common approach. This section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the phenanthrene core starting from the corresponding amine.[\[3\]](#)

Experimental Protocol:

- Diazotization of 2-Aminophenanthrene:
 - Suspend 2-aminophenanthrene in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at this temperature for 30 minutes.
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.
 - Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **2-Bromophenanthrene**.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **2-Bromophenanthrene**.

Purification Methods

Purification of the crude product is essential to obtain **2-Bromophenanthrene** of high purity, suitable for subsequent applications. Recrystallization and column chromatography are the most common methods.

Recrystallization Protocol:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which **2-Bromophenanthrene** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water.
- **Dissolution:** Dissolve the crude **2-Bromophenanthrene** in a minimum amount of the chosen hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.

- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

- Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents, such as hexanes and ethyl acetate. The optimal solvent system should provide good separation of **2-Bromophenanthrene** from its impurities on a thin-layer chromatography (TLC) plate.
- Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
- Elution: Elute the column with the mobile phase, collecting fractions.
- Analysis and Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified **2-Bromophenanthrene**.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-Bromophenanthrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra for **2-Bromophenanthrene** are not readily available in public databases, the expected chemical shifts for the aromatic protons in the ^1H NMR spectrum would appear in the range of 7.5-9.0 ppm. The ^{13}C NMR spectrum would show 14

distinct signals for the carbon atoms of the phenanthrene core, with the carbon atom attached to the bromine atom appearing at a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

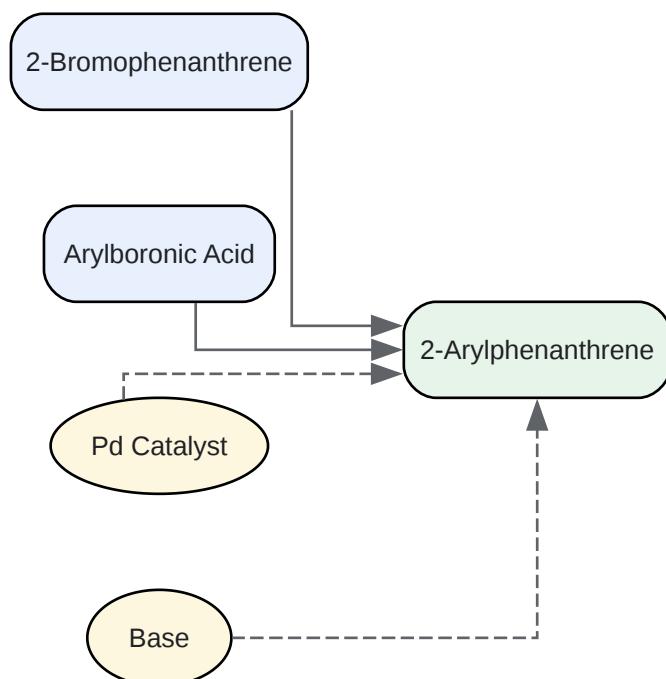
The FT-IR spectrum of **2-Bromophenanthrene** is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations above 3000 cm^{-1} , and C=C stretching vibrations within the aromatic ring in the $1600\text{-}1450\text{ cm}^{-1}$ region. A band corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of **2-Bromophenanthrene** will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. The molecular ion peaks would therefore appear at m/z 256 and 258. Fragmentation patterns would involve the loss of the bromine atom and successive losses of C_2H_2 units from the aromatic core.^{[4][5]}

Chemical Reactivity

The bromine atom at the 2-position of the phenanthrene ring makes **2-Bromophenanthrene** a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.


Suzuki-Miyaura Coupling

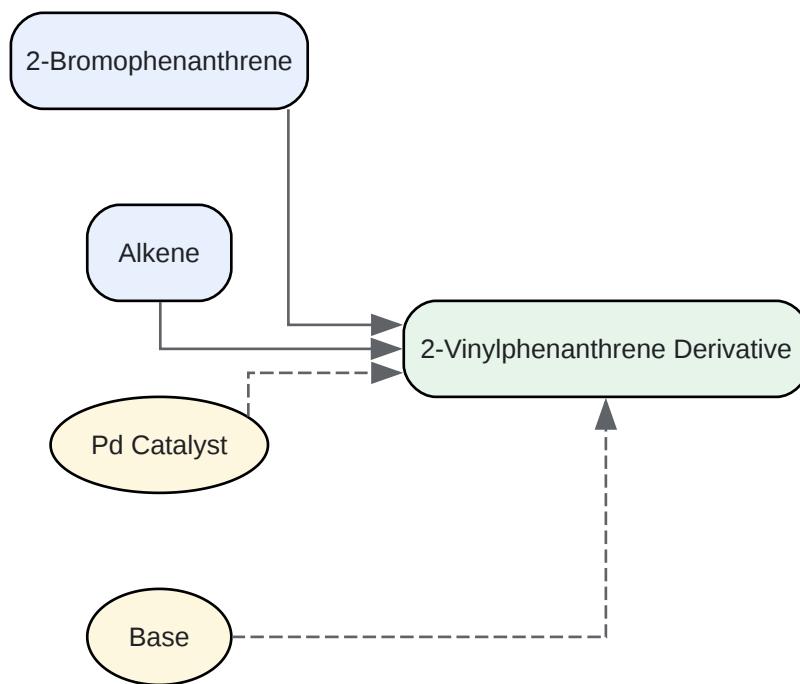
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. **2-Bromophenanthrene** can readily participate in this reaction with various arylboronic acids to synthesize 2-arylphenanthrene derivatives.^{[6][7]}

General Experimental Protocol:

- To a reaction vessel, add **2-Bromophenanthrene**, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents).
- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)


Figure 2: Suzuki-Miyaura coupling of **2-Bromophenanthrene**.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is another palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. **2-Bromophenanthrene** can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 2-position of the phenanthrene core.[8][9][10]

General Experimental Protocol:

- In a reaction flask, combine **2-Bromophenanthrene**, the alkene (1.1-2.0 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a phosphine ligand (e.g., PPh_3 , $\text{P}(\text{o-tolyl})_3$), and a base (e.g., Et_3N , K_2CO_3).
- Add a polar aprotic solvent such as DMF or acetonitrile.
- Degas the mixture with an inert gas.
- Heat the reaction to a temperature typically ranging from 80 to 120 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
- Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

[Click to download full resolution via product page](#)**Figure 3:** Heck-Mizoroki reaction of **2-Bromophenanthrene**.

Biological Activity

While extensive studies on the specific biological activities of **2-Bromophenanthrene** are limited, research on related brominated aromatic compounds and phenanthrene derivatives suggests potential for biological effects. Brominated phenols and other related structures have been investigated for a range of bioactivities, including anticancer and antimicrobial properties. [11][12][13][14] Phenanthrene derivatives, in general, have been studied for their cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.[15][16] Further research is needed to specifically elucidate the biological profile of **2-Bromophenanthrene** and its potential applications in drug development. At present, no specific signaling pathways involving **2-Bromophenanthrene** have been identified in the literature.

Conclusion

2-Bromophenanthrene is a key synthetic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which allow for the facile construction of more complex phenanthrene-based architectures. While detailed biological studies are currently lacking, the broader activities of related compounds suggest that **2-Bromophenanthrene** and its derivatives may hold promise for future investigations in medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromophenanthrene: Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281488#physical-and-chemical-properties-of-2-bromophenanthrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com